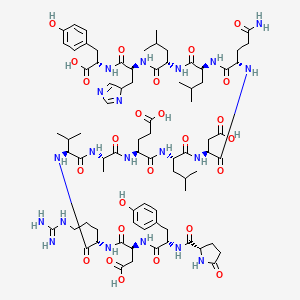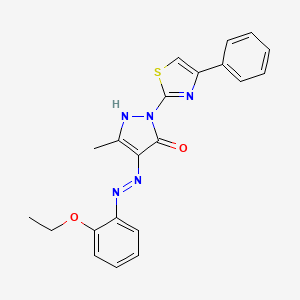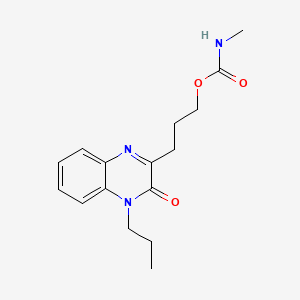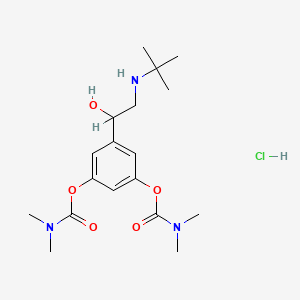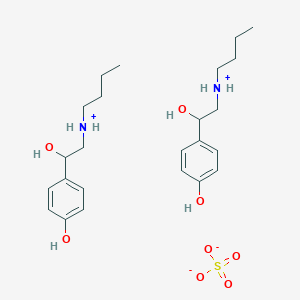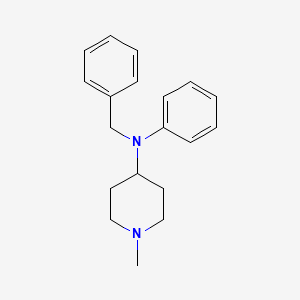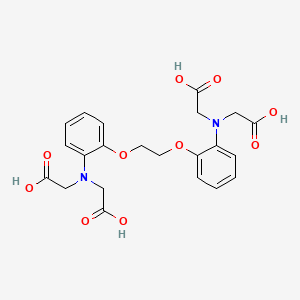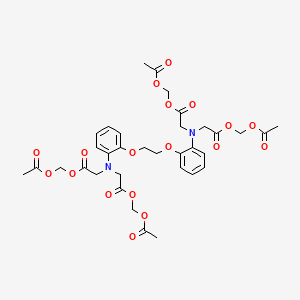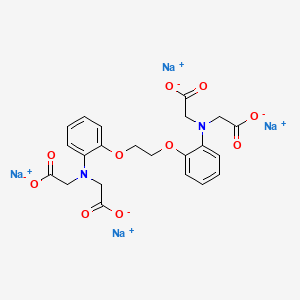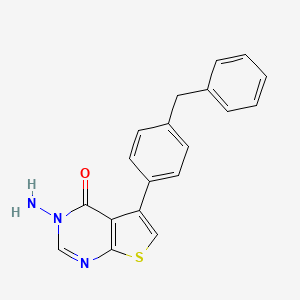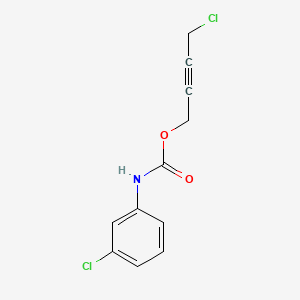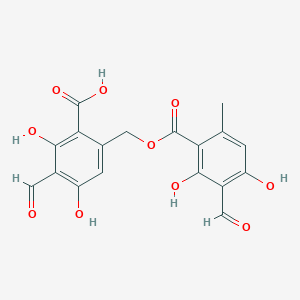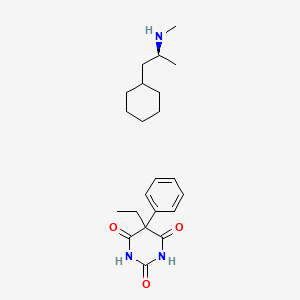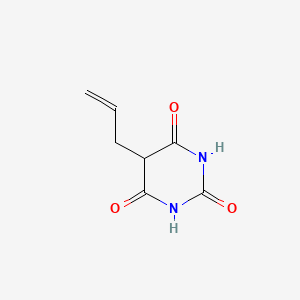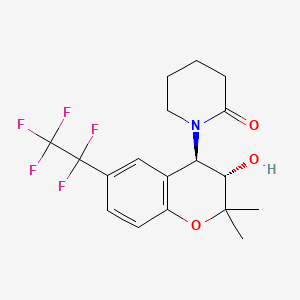
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRL 55834 is a potassium channel activator that has shown to relax airways and vasculature in vivo.
Wissenschaftliche Forschungsanwendungen
Relaxant Activities
A study by Buckle et al. (1990) explored the relaxant activities of compounds related to 3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol, particularly their effects on guinea pig isolated tracheal spirals. This research demonstrates the potential application of these compounds in addressing smooth muscle contractions, with implications in respiratory health (Buckle et al., 1990).
Synthesis and Stereochemistry
Burgard et al. (1999) focused on the asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, showcasing the importance of stereochemistry in the synthesis of such compounds. This research is critical for understanding how to produce these compounds in a way that maximizes their biological activity (Burgard et al., 1999).
Chromatographic Resolution and X-ray Analysis
Nadler et al. (1998) reported the successful resolution of enantiomers of a similar compound using chromatography. They determined the absolute configuration through X-ray analysis, an essential step in understanding the physical and chemical properties of these molecules (Nadler et al., 1998).
Potassium Channel Activation
Research by Bergmann et al. (1990) explored the role of 4-heterocyclyloxychromenes as potassium channel activators, a critical aspect of cardiovascular health. This study sheds light on the potential use of these compounds in managing hypertension and related cardiovascular conditions (Bergmann et al., 1990).
Antihypertensive Activity
Evans et al. (1983) researched the antihypertensive activity of benzopyran-3-ols, highlighting their potential in treating high blood pressure. The study provides a foundation for further exploration of these compounds in cardiovascular medicine (Evans et al., 1983).
Sickle Hemoglobin Solubility
Poillon and Bertles (1977) investigated the impact of a similar compound on the solubility of deoxy-Hb S, a factor in sickle cell disease. This study offers insights into potential therapeutic applications for managing sickle cell anemia (Poillon & Bertles, 1977).
Eigenschaften
CAS-Nummer |
131899-25-7 |
|---|---|
Produktname |
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol |
Molekularformel |
C18H20F5NO3 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |
InChI |
InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
ZSUFQZNGDIXQAD-CABCVRRESA-N |
Isomerische SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
131899-25-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol BRL 55834 BRL-55834 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



